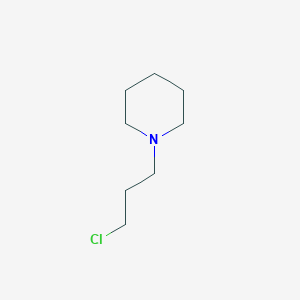

1-(3-Chloropropyl)piperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chloropropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDNBUNZJIQDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163164 | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-63-5 | |

| Record name | 1-(3-Chloropropyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 1-(3-Chloropropyl)piperidine hydrochloride, a versatile intermediate in the pharmaceutical and chemical industries.[1] This document moves beyond a simple recitation of steps to offer an in-depth analysis of the reaction pathway, mechanistic underpinnings, and critical process parameters to ensure a robust and reproducible synthesis.

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride is a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a nucleophilic piperidine ring and a reactive chloropropyl group, makes it a valuable precursor for introducing the piperidinopropyl moiety into a target structure. This structural motif is found in numerous active pharmaceutical ingredients (APIs), highlighting the importance of a reliable and well-understood synthetic route to this intermediate.

Core Synthesis Pathway: Nucleophilic Substitution

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between piperidine and a suitable 3-chloropropylating agent. The subsequent conversion to its hydrochloride salt enhances stability and simplifies handling.

Reaction Scheme

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropropyl)piperidine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-Chloropropyl)piperidine and its commonly used hydrochloride salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physical characteristics, spectral data, reactivity, and applications. By synthesizing technical data with practical insights, this guide aims to be an essential resource for the effective handling, analysis, and utilization of this versatile synthetic intermediate.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a heterocyclic amine that has garnered significant attention in the pharmaceutical and chemical industries. Its unique structure, featuring a piperidine ring N-substituted with a reactive chloropropyl chain, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1] The presence of the terminal chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the piperidinopropyl moiety into larger molecular scaffolds.[1] This structural motif is prevalent in numerous drug candidates and approved therapeutics, particularly those targeting the central nervous system, as well as in the development of analgesics and anti-inflammatory agents.[1][2] This guide will primarily focus on the hydrochloride salt of this compound, as it is the most common commercially available and stable form.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various solvents and reaction conditions, as well as its storage and handling requirements.

Chemical Identity

The structural and identifying information for this compound and its hydrochloride salt are summarized in the table below.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| Chemical Structure |  |  |

| CAS Number | 1458-63-5[3] | 5472-49-1[4] |

| Molecular Formula | C₈H₁₆ClN[3] | C₈H₁₆ClN·HCl[4] |

| Molecular Weight | 161.67 g/mol [5] | 198.13 g/mol [4] |

| IUPAC Name | This compound | 1-(3-Chloropropyl)piperidinium chloride |

| Synonyms | N-(3-Chloropropyl)piperidine | 3-Piperidinopropyl chloride hydrochloride[6] |

Physical Properties

The physical properties of this compound hydrochloride are well-documented. However, data for the free base form is less readily available in the literature.

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| Appearance | White to off-white crystalline powder[6] | Not widely reported, likely a liquid at room temperature |

| Melting Point | 219-223 °C[7] | Not available |

| Boiling Point | Not applicable | Not readily available |

| Density | Not available | Not readily available |

| Solubility | Soluble in water[8] | Not widely reported, likely soluble in organic solvents |

Synthesis and Purification

The synthesis of this compound hydrochloride is typically achieved through the nucleophilic substitution of a suitable dihalogenated propane with piperidine. A detailed, validated protocol is provided below.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from a known synthesis of similar N-alkylated piperidines.[8]

Materials:

-

Piperidine

-

1-Bromo-3-chloropropane

-

Toluene

-

Tetra-n-butylammonium hydrogen sulfate (phase transfer catalyst)

-

25% (w/v) aqueous sodium hydroxide solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hydrochloric acid in methanol solution

-

Methanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 eq) and 1-bromo-3-chloropropane (1.2 eq) in toluene.

-

To the stirred solution, add tetra-n-butylammonium hydrogen sulfate (0.1 eq) followed by the dropwise addition of 25% aqueous sodium hydroxide solution.

-

Heat the reaction mixture to 40-50 °C and stir vigorously for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

-

To the filtrate, add a solution of hydrochloric acid in methanol with stirring to precipitate the hydrochloride salt.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain pure this compound hydrochloride as a white crystalline solid.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound hydrochloride.

Infrared (IR) Spectroscopy

The ATR-FTIR spectrum of this compound hydrochloride provides key information about its functional groups.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~2700-2400 | N-H stretching (ammonium salt) |

| ~1450 | C-H bending (CH₂) |

| ~1100 | C-N stretching |

| ~750-650 | C-Cl stretching |

Interpretation: The broad absorption in the 2700-2400 cm⁻¹ region is characteristic of the N-H stretch in the protonated piperidinium ring, confirming the salt formation. The sharp peaks in the 2950-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the piperidine ring and the propyl chain. The presence of a band in the 750-650 cm⁻¹ region is indicative of the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in D₂O):

-

δ ~3.6-3.8 ppm (triplet): Protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).

-

δ ~3.0-3.4 ppm (multiplet): Protons on the carbons of the piperidine ring adjacent to the nitrogen atom and the protons on the carbon of the propyl chain adjacent to the nitrogen.

-

δ ~2.0-2.2 ppm (multiplet): Protons on the central carbon of the propyl chain (-CH₂-).

-

δ ~1.6-1.9 ppm (multiplet): Protons on the remaining carbons of the piperidine ring.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in D₂O):

-

δ ~55-60 ppm: Carbons of the piperidine ring adjacent to the nitrogen and the carbon of the propyl chain adjacent to the nitrogen.

-

δ ~45-50 ppm: Carbon adjacent to the chlorine atom (-CH₂-Cl).

-

δ ~25-30 ppm: Central carbon of the propyl chain (-CH₂-).

-

δ ~22-26 ppm: Remaining carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base of this compound, the following fragmentation patterns are expected under electron ionization (EI).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 161/163, showing the characteristic 3:1 isotopic pattern for chlorine).

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. This would result in the loss of a propyl chloride radical to give a stable iminium ion at m/z = 84.

-

Loss of Chlorine: Cleavage of the C-Cl bond can lead to a fragment at m/z = 126.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the presence of the terminal primary alkyl chloride. This functional group is susceptible to nucleophilic substitution reactions, making the compound an excellent alkylating agent for introducing the piperidinopropyl moiety.[9]

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine is electrophilic and will readily react with a variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions) via an Sₙ2 mechanism.[9] The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the temperature.

Stability and Storage

This compound hydrochloride is a stable, crystalline solid that should be stored in a well-closed container in a cool, dry place, protected from light and moisture.[10] The free base is likely to be less stable and may be susceptible to oxidation and degradation over time, especially if exposed to air and light. For long-term storage of the free base, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its ability to introduce the piperidinopropyl group is leveraged in the synthesis of a diverse range of therapeutic agents.

-

Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in many CNS-active drugs, and the flexible propyl linker allows for optimal positioning of this group to interact with biological targets.

-

Analgesics and Anti-inflammatory Drugs: Several potent analgesics and anti-inflammatory compounds incorporate the N-propylpiperidine structure.[1]

-

Agrochemicals: The compound also finds use in the synthesis of novel agrochemicals.[2]

Safety and Handling

This compound hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, synthesis, spectral characteristics, reactivity, and applications. A thorough understanding of these aspects is crucial for its safe and effective utilization in the laboratory and in the development of new chemical entities.

References

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

SpectraBase. (n.d.). This compound hydrochloride. Retrieved January 14, 2026, from [Link]

-

precisionFDA. (n.d.). This compound HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved January 14, 2026, from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 14, 2026, from [Link]

-

Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved January 14, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 14, 2026, from [Link]

-

Quora. (2022, October 25). When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

PubMed. (2025, August 19). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Piperidine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021, August 4). Halogen Bonding of N‐Halosuccinimides with Amines and Effects of Brønsted Acids in Quinuclidine‐Catalyzed Halocyclizations. Retrieved January 14, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GSRS [precision.fda.gov]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE CAS#: 5472-49-1 [m.chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemimpex.com [chemimpex.com]

1-(3-Chloropropyl)piperidine CAS number 5472-49-1

An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride (CAS: 5472-49-1): Properties, Synthesis, and Applications

Introduction

This compound, typically supplied and utilized as its hydrochloride salt (CAS No. 5472-49-1), is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Characterized by a stable piperidine ring linked to a reactive chloropropyl side chain, this compound serves as a versatile intermediate for introducing the N-piperidinopropyl moiety into a wide array of molecular scaffolds.[1] Its enhanced reactivity, conferred by the primary alkyl chloride, makes it an indispensable tool for drug discovery professionals and research scientists.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, core reactivity, applications in drug development, analytical characterization, and safety protocols, grounded in established scientific principles.

Part 1: Physicochemical Properties and Identification

The hydrochloride salt form of this compound ensures greater stability and ease of handling compared to the free base, presenting as a white to off-white crystalline solid.[1][2][3] It is soluble in water and polar organic solvents like warm methanol and DMSO.[3][4] Key identification and physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5472-49-1 | [1][5] |

| Molecular Formula | C₈H₁₆ClN · HCl (or C₈H₁₇Cl₂N) | [1][3][5] |

| Molecular Weight | 198.13 g/mol | [1][2][5] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 216-223 °C (lit.) | [1][6] |

| Purity | Typically ≥97-98% | [1][2][5] |

| Synonyms | N-(3-Chloropropyl)piperidine HCl, 3-Piperidinopropyl chloride HCl | [1][2][7] |

| EC Number | 226-812-7 | [5] |

| MDL Number | MFCD00012838 | [1][5] |

Part 2: Synthesis and Mechanism

The synthesis of this compound hydrochloride is typically achieved through a nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic three-carbon synthon bearing two leaving groups, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. The use of 1-bromo-3-chloropropane is often preferred due to the higher reactivity of bromide as a leaving group compared to chloride, allowing for a more selective initial reaction.

The reaction proceeds via an SN2 mechanism. A base is often employed to neutralize the hydrobromic acid byproduct formed during the reaction, preventing the protonation and deactivation of the piperidine nucleophile. The final product is then isolated as the hydrochloride salt for improved stability.

Synthetic Workflow Diagram

Caption: General synthetic route for this compound HCl.

Exemplary Synthesis Protocol

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound hydrochloride.

Materials:

-

Piperidine

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Hydrochloric acid solution (e.g., 2M in Et₂O)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

-

Reagent Addition: While stirring the mixture at room temperature, add 1-bromo-3-chloropropane (1.1 eq.) dropwise over 20 minutes. The rationale for using K₂CO₃ is to act as a heterogeneous base, neutralizing the HBr generated without introducing a soluble base that could cause side reactions.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation (Free Base): After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of cold diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation ceases. The hydrochloride salt is significantly less soluble in nonpolar solvents, facilitating its isolation.

-

Purification: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride. Purity can be confirmed by melting point analysis and spectroscopy.

Part 3: Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the reactivity of its terminal alkyl chloride. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, making the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of a 3-(piperidin-1-yl)propyl group onto various molecules.

General Reaction Scheme: Nucleophilic Substitution

Caption: Nucleophilic displacement of the chloride from the propyl chain.

This SN2 reaction is fundamental to its application as a building block. Common nucleophiles include:

-

Phenoxides (R-O⁻) to form aryl ethers.

-

Amines (R-NH₂) to form more complex diamines.

-

Thiolates (R-S⁻) to form thioethers.

-

Carbanions and other carbon nucleophiles.

Protocol: Synthesis of a Phenyl Ether Derivative

Objective: To demonstrate the use of this compound HCl in forming a C-O bond.

Procedure:

-

Base and Nucleophile Preparation: In a flask, dissolve phenol (1.0 eq.) in a suitable solvent like Dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C to deprotonate the phenol and form the sodium phenoxide nucleophile in situ. The choice of NaH ensures an irreversible and complete deprotonation.

-

Reagent Addition: Add this compound hydrochloride (1.05 eq.) to the reaction mixture. Note: The free base may be generated in situ or used directly if available. If using the HCl salt, an additional equivalent of base is required to neutralize the HCl.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for several hours until TLC indicates the consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 1-(3-(phenoxy)propyl)piperidine.

Part 4: Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage in key binding interactions.[8][9] this compound is a key intermediate for synthesizing pharmaceuticals across several therapeutic areas.

-

Neurological Disorders: It is used to synthesize agents targeting the central nervous system (CNS). The piperidine moiety can interact with various receptors, and the propyl linker provides optimal spacing to connect to other pharmacophores.[1]

-

Antidepressants: It is a known process intermediate in the synthesis of Trazodone, an antidepressant.[10]

-

Analgesics and Anti-inflammatories: The compound serves as a building block for novel pain and inflammation modulators.[1]

-

Oncology: It is used as an intermediate in the synthesis of certain kinase inhibitors, such as Gefitinib.[11]

-

Receptor Antagonists: It has been utilized in the preparation of Triazolotriazine derivatives that function as A2A receptor antagonists.[6]

Part 5: Analytical Characterization

Confirming the identity and purity of this compound hydrochloride is crucial. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and chromatography.

| Technique | Expected Results for C₈H₁₆ClN · HCl |

| ¹H NMR | Signals corresponding to the piperidine ring protons (typically broad multiplets), and three distinct methylene groups of the propyl chain (triplets or quintets). The presence of the HCl salt may cause broadening of the N-adjacent protons. |

| ¹³C NMR | Six distinct carbon signals: four for the piperidine ring and two for the propyl chain (the third carbon of the propyl chain is attached to the chlorine). |

| Mass Spec (ESI+) | The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z ≈ 162.12. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) should be visible. |

| LC-MS | A primary method for assessing purity and identifying related impurities, as demonstrated in the analysis of related APIs.[10] |

Part 6: Safety, Handling, and Storage

This compound hydrochloride is an irritant and requires careful handling in a laboratory setting.[5][7]

| Hazard Information (GHS) | |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Source(s) | [5][12][13] |

Handling and PPE:

-

Work in a well-ventilated fume hood to avoid inhalation of dust.[7]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[5][7]

-

Avoid generating dust. Minimize contact with skin and eyes.[7]

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[7]

-

Ingestion: If conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

-

Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound hydrochloride is a high-value chemical intermediate whose utility is rooted in its simple structure and predictable reactivity. It provides a reliable and efficient method for incorporating the 3-(piperidin-1-yl)propyl functional group, a common feature in pharmaceutically active compounds. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this versatile building block in the design and synthesis of novel chemical entities.

References

-

Forcast Chemicals. (n.d.). N-(3-chloropropyl)piperidine Hcl 5472-49-1. IndiaMART. Retrieved from [Link]

-

TradeIndia. (n.d.). N-(3-Chloropropyl)piperidine HCl 5472-49-1. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Retrieved from [Link]

- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Goswami, R. P., et al. (2020). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ResearchGate. Retrieved from [Link]

-

Aliyev, E. A., et al. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. Retrieved from [Link]

-

ChemBK. (n.d.). 5472-49-1 Basic information. Retrieved from [Link]

-

Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4786. Retrieved from [Link]

- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 1267-1270.

-

Synocule. (n.d.). This compound Hydrochloride. Retrieved from [Link]

- Reddy, G. S., et al. (2013). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 83, 199-203.

- Kudin, O., et al. (2022). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Environmental Science & Technology, 56(15), 10768-10778.

- Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12794-12803.

- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196.

-

Sci-Hub. (n.d.). Nucleophilic displacement reactions in aromatic systems. Part III. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. N-(3-chloropropyl)piperidine Hcl 5472-49-1 at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 4. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

- 5. 1-(3-氯丙基)哌啶 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE | 5472-49-1 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Buy N-(3-Chloropropyl)piperidine HCl 5472-49-1 at Best Price, For Pharmaceutical Production [forecastchemicals.com]

- 12. This compound Hydrochloride | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Reactivity of the Chloropropyl Group in 1-(3-Chloropropyl)piperidine

Abstract: 1-(3-Chloropropyl)piperidine is a pivotal intermediate in modern medicinal chemistry and pharmaceutical development. Its synthetic utility is primarily dictated by the reactivity of its terminal chloropropyl group. This guide provides an in-depth analysis of the chemical behavior of this functional group, focusing on the mechanistic principles, reaction kinetics, and synthetic applications of its two primary reaction pathways: intermolecular nucleophilic substitution and intramolecular cyclization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: The Synthetic Potential of a Bifunctional Building Block

This compound, available commercially as its hydrochloride salt, is a bifunctional molecule featuring a nucleophilic tertiary amine (the piperidine nitrogen) and an electrophilic primary alkyl chloride. This structural arrangement makes it a valuable precursor for introducing the 3-(piperidin-1-yl)propyl moiety into target molecules or for constructing more complex, rigid scaffolds. The chloropropyl group, an sp³-hybridized carbon bonded to a chlorine atom, is the molecule's primary electrophilic center, making it susceptible to attack by a wide range of nucleophiles. Understanding and controlling the reactivity at this site is paramount for its effective use in multi-step syntheses.

The two dominant reaction pathways for the chloropropyl group are:

-

Intermolecular Nucleophilic Substitution (S(_N)2): An external nucleophile attacks the terminal carbon, displacing the chloride ion. This is the primary method for attaching the piperidinopropyl fragment to other molecules.

-

Intramolecular Cyclization (Quaternization): The internal piperidine nitrogen acts as a nucleophile, attacking the terminal carbon to form a spirocyclic quaternary ammonium salt. This pathway is crucial for creating constrained, three-dimensional molecular architectures.

This guide will dissect these competing pathways, providing the foundational knowledge required to selectively favor the desired transformation.

Fundamental Principles of Reactivity

The reactivity of the chloropropyl group is governed by the principles of nucleophilic substitution, predominantly the bimolecular (S(_N)2) mechanism. The rate and outcome of these reactions are influenced by a confluence of factors.

The S(_N)2 Mechanism: A Concerted Pathway

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Figure 1: Generalized SN2 reaction mechanism.

Factors Influencing S(_N)2 Reactivity

The efficiency and rate of the S(_N)2 reaction on this compound are dictated by four key variables. A judicious choice of these parameters is essential for directing the reaction toward the desired outcome.

| Factor | Influence on S(_N)2 Rate | Rationale for this compound |

| Substrate Structure | Unhindered (Methyl > 1° > 2°) substrates react faster. | The chloropropyl group is a primary (1°) alkyl halide . This minimal steric hindrance around the electrophilic carbon strongly favors the S(_N)2 pathway. |

| Nucleophile Strength | Stronger, more reactive nucleophiles increase the reaction rate. | The choice of nucleophile is a critical experimental parameter. Strong nucleophiles (e.g., thiolates, amides, alkoxides) will react more rapidly than weaker ones (e.g., water, alcohols). |

| Leaving Group Ability | A more stable (weaker base) leaving group departs more easily. | The chloride ion (Cl⁻) is a good leaving group . Its stability as an anion facilitates the displacement. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) accelerate the reaction. | Polar aprotic solvents solvate the cation but leave the anion (nucleophile) "naked" and highly reactive. Polar protic solvents (e.g., H₂O, EtOH) can form hydrogen bonds with the nucleophile, creating a solvent cage that impedes its reactivity. |

Pathway A: Intermolecular Nucleophilic Substitution

This pathway is the workhorse for functionalizing molecules with the piperidinopropyl sidechain, a common motif in pharmacologically active compounds, particularly those targeting the central nervous system. In this reaction, an external nucleophile displaces the chloride to form a new carbon-nucleophile bond.

Figure 2: Workflow for intermolecular SN2 reaction.

Typical Nucleophiles and Applications

A variety of nucleophiles can be employed, leading to a diverse range of products.

| Nucleophile Class | Example | Product Type | Significance/Application |

| Amines (N-Alkylation) | Primary/Secondary Amines, Anilines | Tertiary Amines, Quaternary Salts | Synthesis of ligands for GPCRs, such as dopamine and serotonin receptors. |

| Phenoxides (O-Alkylation) | Substituted Phenols | Aryl Propyl Ethers | Found in adrenergic blockers and other cardiovascular drugs. The synthesis of Naftopidil involves a related ether formation. |

| Thiolates (S-Alkylation) | Thiophenols | Aryl Propyl Thioethers | Introduction of flexible linkers in various bioactive molecules. |

| Carbanions | Malonic Esters | Alkylated Carbonyls | Carbon-carbon bond formation to build more complex molecular backbones. |

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a generalized, self-validating procedure for the reaction of this compound with a generic secondary amine.

Objective: To synthesize an N-alkylated product via intermolecular S(_N)2 reaction.

Materials:

-

This compound hydrochloride (1.0 eq.)

-

Secondary Amine (e.g., Morpholine) (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

System Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen. This prevents the ingress of atmospheric moisture which can interfere with the reaction.

-

Reagent Addition: To the flask, add the secondary amine (1.1 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile. The use of a significant excess of a mild inorganic base like K₂CO₃ is crucial for two reasons: it neutralizes the HCl salt of the starting material, liberating the free base, and it scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

-

Initiation: Begin vigorous stirring to create a fine suspension. Add this compound hydrochloride (1.0 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 8-24 hours. The progress of the reaction must be monitored.

-

Self-Validation Checkpoint: Periodically (e.g., every 4 hours), take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter it, and spot it on a Thin Layer Chromatography (TLC) plate against the starting materials. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding.

-

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude residue is then purified. A typical method is to dissolve the residue in dichloromethane and wash it with water to remove any remaining inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by silica gel column chromatography to yield the pure N-alkylated product.

Pathway B: Intramolecular Cyclization (Quaternization)

When an external nucleophile is absent or in low concentration, the piperidine nitrogen of this compound can act as an internal nucleophile. It attacks the terminal electrophilic carbon of its own chloropropyl tail, leading to the formation of a five-membered ring fused to the piperidine ring at the nitrogen atom. This process, an intramolecular S(_N)2 reaction, creates a spirocyclic quaternary ammonium (piperidinium) salt.

Spirocyclic scaffolds are of high interest in drug development because they introduce conformational rigidity and three-dimensionality, which can lead to higher binding affinity and selectivity for biological targets.

Figure 3: Intramolecular cyclization of this compound.

Kinetics and Controlling Factors

The formation of five- and six-membered rings through intramolecular reactions is kinetically and thermodynamically favorable. The key to promoting this pathway over the intermolecular alternative is concentration .

-

High Dilution Principle: By significantly lowering the concentration of the reactant in the solvent, the probability of one molecule encountering another (intermolecular reaction) is drastically reduced. This gives the reactive ends of a single molecule a much higher effective concentration relative to each other, favoring the intramolecular cyclization.

-

Temperature: Heating the solution, typically to reflux, provides the necessary activation energy for the cyclization to occur at a practical rate.

Experimental Protocol: Synthesis of Spiro[1,1'-piperidinium]pyrrolidinium Chloride

This protocol is designed to favor the intramolecular cyclization pathway.

Objective: To synthesize the spirocyclic quaternary ammonium salt via intramolecular S(_N)2 reaction.

Materials:

-

This compound hydrochloride (1.0 eq.)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup

Methodology:

-

Liberation of the Free Base: It is critical to start with the free base of this compound, not the hydrochloride salt.

-

Dissolve the hydrochloride salt in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature (<40°C) to yield the free base as an oil.

-

-

High Dilution Setup: In a large round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add a significant volume of anhydrous acetonitrile. The goal is to achieve a final substrate concentration of approximately 0.01 M.

-

Reaction: Add the prepared this compound free base (1.0 eq.) to the acetonitrile. Heat the solution to reflux and maintain for 24-48 hours.

-

Self-Validation Checkpoint: Monitor the reaction by TLC. The starting material (free base) is relatively nonpolar. The product, being an ionic salt, will have a very low Rf value and will likely remain at the baseline on the TLC plate. The disappearance of the starting material spot is the primary indicator of reaction completion. A colorimetric test, such as Dragendorff's reagent, can be used to visualize the quaternary ammonium salt product.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being an ionic salt, is often insoluble in acetonitrile and may precipitate out. If precipitation occurs, collect the solid by vacuum filtration.

-

Purification: If the product precipitates, wash the collected solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum. If no precipitate forms, concentrate the acetonitrile under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization or precipitation of the salt. The solid product is then collected by filtration and dried. The purity can be assessed by NMR spectroscopy and melting point analysis.

Conclusion: A Versatile Tool for the Synthetic Chemist

The chloropropyl group in this compound exhibits predictable yet highly versatile reactivity. Its susceptibility to S(_N)2 displacement makes it an excellent electrophile for introducing the valuable piperidinopropyl pharmacophore via intermolecular reactions with a host of nucleophiles. Concurrently, the molecule possesses the intrinsic capability to undergo intramolecular cyclization, providing an elegant route to rigid spirocyclic piperidinium systems.

The choice between these two pathways is a classic example of kinetic control in organic synthesis. By manipulating reaction parameters—primarily the concentration of an external nucleophile—a chemist can selectively direct the transformation towards the desired molecular architecture. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, is essential for harnessing the full synthetic potential of this important pharmaceutical intermediate.

References

-

Vilé, G., Schmidt, G., Richard-Bildstein, S., & Abele, S. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Reaction Chemistry & Engineering, 3(6), 847-853. Available at: [Link]

-

KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

-

PSIBERG. (2022, July 5). Factors affecting rate of SN2 reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

-

Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754-4762. Available at: [Link]

- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Griggs, D. D., Tape, C., & Clarke, P. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(30), 5414-5437. Available at: [Link]

Spectroscopic Data of 1-(3-Chloropropyl)piperidine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Chloropropyl)piperidine, a key intermediate in pharmaceutical and chemical synthesis.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide emphasizes the causal relationships behind spectral features and outlines validated protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a tertiary amine featuring a saturated piperidine ring N-substituted with a 3-chloropropyl chain. Its molecular formula is C₈H₁₆ClN, and it is often handled as its hydrochloride salt (C₈H₁₆ClN·HCl) for improved stability and handling properties.[3][4][5] The structural features—a tertiary amine, a six-membered saturated heterocycle, and a primary alkyl chloride—give rise to a unique spectroscopic fingerprint that is invaluable for its identification and quality control.

This guide will present a detailed, albeit predicted, analysis of its spectral data, drawing upon established principles and data from analogous structures. The provided protocols are standardized for the acquisition of high-quality spectra for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | -CH₂-Cl | 3.5 - 3.7 | Triplet (t) | 2H |

| b | -N-CH₂- | 2.3 - 2.5 | Triplet (t) | 2H |

| c | Piperidine (α-CH₂) | 2.3 - 2.5 | Multiplet (m) | 4H |

| d | -CH₂-CH₂-CH₂- | 1.8 - 2.0 | Quintet (quint) | 2H |

| e | Piperidine (β, γ-CH₂) | 1.4 - 1.7 | Multiplet (m) | 6H |

-

Signal 'a' (-CH₂-Cl): These protons are adjacent to the highly electronegative chlorine atom, causing them to be the most deshielded and appear furthest downfield in the 3.5 - 3.7 ppm range.[6][7][8] The signal is expected to be a triplet due to coupling with the adjacent 'd' protons.

-

Signals 'b' (-N-CH₂) and 'c' (Piperidine α-CH₂): The protons on the carbons directly attached to the nitrogen atom are also deshielded and are expected to resonate in the 2.3 - 2.5 ppm region.[9] The signal for the 'b' protons on the propyl chain will likely appear as a triplet due to coupling with the 'd' protons. The 'c' protons on the piperidine ring will likely appear as a complex multiplet, potentially overlapping with the 'b' signal.

-

Signal 'd' (-CH₂-CH₂-CH₂-): These central methylene protons of the propyl chain are flanked by two other methylene groups, which will split the signal into a quintet. Their chemical shift is predicted to be around 1.8 - 2.0 ppm.

-

Signal 'e' (Piperidine β, γ-CH₂): The remaining protons on the piperidine ring are in a more alkane-like environment and are expected to appear as a broad, overlapping multiplet in the upfield region of 1.4 - 1.7 ppm.[9]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, as two of the piperidine carbons are chemically equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂-Cl | 42 - 46 |

| -N-CH₂- | 55 - 60 |

| Piperidine (α-C) | 54 - 58 |

| -CH₂-CH₂-CH₂- | 28 - 32 |

| Piperidine (β-C) | 25 - 29 |

| Piperidine (γ-C) | 23 - 27 |

-

The carbons directly attached to the electronegative nitrogen and chlorine atoms will be the most deshielded.[10] The α-carbons of the piperidine ring and the N-methylene of the propyl chain are expected in the 54-60 ppm range.[11] The carbon bearing the chlorine atom is predicted to be around 42-46 ppm.[12]

-

The remaining aliphatic carbons will appear at higher field strengths (lower ppm values), consistent with typical alkane chemical shifts.[13][14]

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[2][15]

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound (or its hydrochloride salt) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

If using the hydrochloride salt, D₂O or DMSO-d₆ are more appropriate solvents.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or DMSO-d₆, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a larger sample concentration (50-100 mg) may be necessary.[2]

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons if present.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from C-H, C-N, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (sp³) | 2850 - 3000 | Stretching vibrations of the alkyl C-H bonds. |

| C-N | 1000 - 1250 | Stretching vibration of the tertiary amine. |

| C-Cl | 600 - 800 | Characteristic stretching vibration of the alkyl chloride.[16][17] |

| -CH₂-Cl wag | 1150 - 1300 | Wagging vibration of the methylene group attached to the chlorine.[1][18] |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[19][20]

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[4][21]

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is often initiated by the ionization of the nitrogen atom.[22]

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 161 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z = 163 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

α-Cleavage: The most prominent fragmentation pathway for N-alkyl piperidines is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][22] This leads to the formation of a stable iminium ion.

-

Loss of the chloropropyl radical would result in a fragment at m/z = 84 .

-

Cleavage within the propyl chain would lead to a fragment at m/z = 98 .

-

-

Other Fragments: Loss of a chlorine radical from the molecular ion could produce a fragment at m/z = 126.

Experimental Protocol for Electron Ionization Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum.[5][23]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z value.

-

Conclusion

The spectroscopic data of this compound, as predicted from established chemical principles and data from analogous structures, provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and characterization of this important chemical intermediate. The protocols outlined in this guide provide a framework for obtaining high-quality, reproducible spectroscopic data for this and similar small molecules, ensuring scientific integrity and supporting the needs of researchers and drug development professionals.

References

-

SciSpace. (n.d.). Characteristic infrared frequencies of rotational isomers of alkyl chlorides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (1985, December). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Anax Laboratories. (n.d.). 5472-49-1 | this compound hydrochloride. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and computational studies of alkyl chloride conformations. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. rroij.com [rroij.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. bhu.ac.in [bhu.ac.in]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scispace.com [scispace.com]

- 19. mt.com [mt.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. Electron ionization - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. bitesizebio.com [bitesizebio.com]

Introduction: The Synthetic Utility and Physicochemical Profile

An In-Depth Technical Guide to the Solubility of 1-(3-Chloropropyl)piperidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound and its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic pathways. This document outlines the foundational physicochemical properties, predicted solubility profiles, and detailed experimental protocols for quantitative solubility determination.

This compound is a key building block in the synthesis of a variety of pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its synthetic utility is derived from the reactive chloropropyl group, which allows for facile nucleophilic substitution, and the piperidine ring, a common scaffold in bioactive molecules. The compound is typically available as a hydrochloride salt, which influences its physical properties and solubility.

Physicochemical Properties of this compound Hydrochloride:

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClN · HCl | [2] |

| Molecular Weight | 198.13 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder/solid | [1][2][3] |

| Melting Point | 216-223 °C | [1][4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[5] Recommended storage at room temperature or under inert gas at 2-8°C. | [4][6] |

The hydrochloride salt form is known to be soluble in water.[3][4][6] However, for many organic synthesis applications, understanding its solubility in non-aqueous solvents is critical. The free base form, while less common commercially, will exhibit significantly different solubility, favoring less polar organic solvents.

Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] The polarity of this compound, governed by the piperidine ring and the chloroalkyl chain, dictates its affinity for various organic solvents. The hydrochloride salt is a polar, ionic compound, hence its aqueous solubility. The free base is a tertiary amine, making it moderately polar.

Predicted Qualitative Solubility:

A systematic approach to solubility testing is often employed, starting with water and progressing through solvents of varying polarity and acidity/basicity.[8][9][10]

| Solvent Class | Representative Solvents | Predicted Solubility of Free Base | Rationale |

| Protic, Polar | Water, Methanol, Ethanol | Low to Moderate | The free base can act as a hydrogen bond acceptor. However, the nonpolar alkyl chain may limit extensive solubility in highly polar protic solvents. |

| Aprotic, Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar amine without the complexities of hydrogen bonding, making them good candidates for creating stock solutions. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The C8 alkyl and piperidine structure provide significant nonpolar character, suggesting good solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are good choices for reaction media. |

Experimental Workflow for Quantitative Solubility Determination

For precise and reproducible results, a systematic experimental approach is necessary. The following workflow outlines the steps from qualitative assessment to quantitative analysis.

Caption: A logical workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (or its HCl salt)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Protocol 1: Qualitative Solubility Assessment

This initial screening helps to quickly categorize solvents and estimate a solubility range.[8]

-

Weigh approximately 25 mg of this compound into a small test tube or vial.

-

Add 0.75 mL of the selected solvent in three 0.25 mL portions.

-

After each addition, vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Classify as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Determination via the Shake-Flask Method

The equilibrium solubility method (shake-flask) is a gold-standard technique for generating precise solubility data.

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

Analytical Quantification

Accurate quantification of the dissolved compound is crucial. Both HPLC and GC are powerful techniques for the separation and quantification of piperidine derivatives.[11]

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a common and reliable method. Since piperidine derivatives may lack a strong chromophore, derivatization might be necessary to enhance UV detection, or a low wavelength (e.g., ~205 nm) can be used, though this may have lower specificity.[12][13]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

-

Detection: UV detector set to an appropriate wavelength.

-

Calibration: Prepare a series of calibration standards by dissolving accurately weighed amounts of the compound in the mobile phase. Plot a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted, filtered sample from the solubility experiment and determine the concentration from the calibration curve.

GC-FID Method

Gas Chromatography with a Flame Ionization Detector (FID) is well-suited for volatile and thermally stable compounds like many amine derivatives.

-

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5 or DB-17).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Optimized to ensure proper vaporization without degradation.

-

Calibration: As with HPLC, prepare calibration standards in a suitable solvent and generate a calibration curve.

-

Analysis: Inject the diluted sample and calculate the concentration based on the calibration curve.

Safety and Handling

This compound hydrochloride is an irritant. It may cause skin, eye, and respiratory tract irritation.[5][14]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

In case of contact, flush the affected area with plenty of water.[5]

-

Consult the Safety Data Sheet (SDS) for complete hazard information before use.[5][14][15]

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively published, this guide provides a robust framework for its determination. By understanding the compound's physicochemical properties and applying the detailed experimental and analytical protocols herein, researchers can generate reliable and accurate solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and ensuring the successful application of this important synthetic intermediate in pharmaceutical research and development.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%.

- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

-

Industrial Chemicals. (n.d.). N-(3-Chloropropyl)piperidine HCl 5472-49-1. Retrieved from [Link]

-

Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

-

PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Buy N-(3-Chloropropyl)piperidine HCl 5472-49-1 at Best Price, For Pharmaceutical Production [forecastchemicals.com]

- 4. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE CAS#: 5472-49-1 [m.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound Hydrochloride | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]